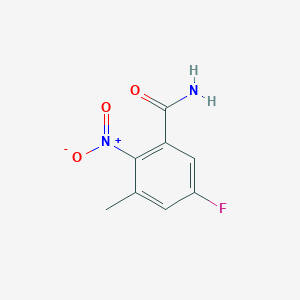

5-Fluoro-3-methyl-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-3-methyl-2-nitrobenzamide is an organic compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-nitrobenzamide typically involves the nitration of 5-fluoro-2-methylbenzoic acid. The process begins with the conversion of 5-fluoro-2-methylbenzoic acid using fuming nitric acid and oleum, followed by subsequent conversion with methanol . The reaction conditions include the use of concentrated sulfuric acid and nitric acid, which facilitate the nitration process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved through continuous-flow millireactor systems. This method offers better control over impurity formation and higher process efficiency due to enhanced mass and heat transfer rates . The continuous-flow synthesis strategy is beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include amino derivatives when the nitro group is reduced and various substituted benzamides when the fluorine atom is replaced with other functional groups.

Aplicaciones Científicas De Investigación

5-Fluoro-3-methyl-2-nitrobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoro-2-nitrobenzotrifluoride: Similar in structure but contains a trifluoromethyl group instead of a methyl group.

5-Fluoro-2-methyl-3-nitrobenzoic acid: Similar but has a carboxylic acid group instead of an amide group.

Uniqueness

5-Fluoro-3-methyl-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the fluorine atom enhances its stability and makes it a valuable intermediate in various synthetic pathways .

Actividad Biológica

5-Fluoro-3-methyl-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzamide structure. The molecular formula is C8H8FN3O2, and its CAS number is 1806492-80-7. The compound's unique structure contributes to its stability and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may bind covalently to cellular components, leading to various biological effects. Notably, the fluorine atom enhances the compound’s stability and bioavailability, which is crucial for its therapeutic potential.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound has been studied for its effectiveness against various pathogens. The mechanism involves the reduction of the nitro group, leading to the formation of toxic intermediates that damage microbial DNA .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Mycobacterium tuberculosis | 0.78 µM |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting specific pathways involved in tumor growth. Its action may involve the inhibition of enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are implicated in cancer progression .

Case Study: Inhibition of Tumor Growth

A study demonstrated that treatment with this compound resulted in significant tumor regression in mouse models of breast cancer. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

The compound also displays anti-inflammatory effects by modulating inflammatory mediators such as TNF-α and IL-1β. It has been shown to inhibit the production of these cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Data

Research Applications

This compound has several applications in scientific research:

- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules.

- Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

- Pharmaceutical Development : Explored for its therapeutic properties, particularly in developing anti-inflammatory and anticancer drugs .

Propiedades

IUPAC Name |

5-fluoro-3-methyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-4-2-5(9)3-6(8(10)12)7(4)11(13)14/h2-3H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFLYDXFGDRUPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.